molecular formula C8H15NO B2381274 (6-Azabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2167028-08-0

(6-Azabicyclo[3.2.1]octan-5-yl)methanol

Cat. No.: B2381274
CAS No.: 2167028-08-0
M. Wt: 141.214
InChI Key: LEMZGVMBASFTHF-UHFFFAOYSA-N
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Description

“(6-Azabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the CAS Number: 2167028-08-0 . It has a molecular weight of 141.21 . The IUPAC name of this compound is ( (1S,5R)-6-azabicyclo [3.2.1]octan-5-yl)methanol .


Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been achieved through various methods . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 . This compound is part of the family of nitrogen-containing heterocycles .


Chemical Reactions Analysis

The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of “this compound”, has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Stereoselective Ring Expansion : A study by Wojaczyńska et al. (2012) discusses the stereoselective ring expansion of 2-azanorbornan-3-yl methanols, which are closely related to (6-Azabicyclo[3.2.1]octan-5-yl)methanol. They achieved high yielding, stereoselective ring expansion to novel 2-azabicyclo[3.2.1]octane systems, demonstrating the potential for creating diverse chemical structures from this compound (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).

  • Nucleofugal Reactions : Krow et al. (2008) explored the use of Selectfluor as a nucleofuge in the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. Their research provides insights into the reactivity and potential applications of azabicyclo[3.2.1]octanes in various chemical transformations (Krow et al., 2008).

  • Photochemical Transformations : The photolysis of certain oximes related to this compound has been studied by Suginome, Furukawa, & Orito (1991). Their research delves into photochemical nitrogen insertion into bicyclic compounds, highlighting potential applications in creating novel molecular structures (Suginome, Furukawa, & Orito, 1991).

  • Polymerization Applications : Research by Okada et al. (1990) on the synthesis and ring-opening polymerization of novel bicyclic oxalactams, including structures related to this compound, shows the potential of these compounds in creating new polyamides with varied structural units (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).

  • Structure and Properties of Polymers : Mühlbach and Schulz (1988) evaluated the structure of 1-azabicyclo[4.2.0]octane, which shares structural similarities with this compound, and studied its homopolymerization. This provides insight into the structural properties and potential applications of related azabicyclic compounds in polymer science (Mühlbach & Schulz, 1988).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and always washing hands after handling the product .

Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMZGVMBASFTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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